Ethyl 5-piperazin-1-ylmethylisoxazole-3-carboxylate is a chemical compound with the molecular formula and a CAS number of 509-87-5. This compound belongs to the class of specialty materials and is recognized for its potential applications in medicinal chemistry, particularly in the development of pharmacological agents. Its structure features an isoxazole ring, which is known for its biological activity, and a piperazine moiety that enhances its pharmacokinetic properties.
Ethyl 5-piperazin-1-ylmethylisoxazole-3-carboxylate can be sourced from various chemical suppliers, such as Parchem, which provides detailed specifications and safety data sheets for handling this compound . It is classified within the broader category of heterocyclic compounds, specifically focusing on derivatives that contain both isoxazole and piperazine functionalities. These compounds are often explored for their biological activities, including antimicrobial and anti-inflammatory properties.
The synthesis of ethyl 5-piperazin-1-ylmethylisoxazole-3-carboxylate typically involves several steps:
These steps highlight the complexity involved in synthesizing this compound, requiring careful control of reaction conditions to ensure high yields and purity.
The molecular structure of ethyl 5-piperazin-1-ylmethylisoxazole-3-carboxylate features:
The compound's structural formula can be represented as follows:
This unique arrangement contributes to its potential biological activities, making it a subject of interest in medicinal chemistry.
Ethyl 5-piperazin-1-ylmethylisoxazole-3-carboxylate can participate in various chemical reactions:
These reactions illustrate the versatility of ethyl 5-piperazin-1-ylmethylisoxazole-3-carboxylate in synthetic organic chemistry.
The mechanism of action for compounds like ethyl 5-piperazin-1-ylmethylisoxazole-3-carboxylate generally involves interaction with specific biological targets:
Experimental studies are needed to elucidate the precise mechanisms through which this compound exerts its effects.
Ethyl 5-piperazin-1-ylmethylisoxazole-3-carboxylate exhibits several notable physical and chemical properties:
These properties are essential for understanding its behavior in biological systems and during formulation development.
Ethyl 5-piperazin-1-ylmethylisoxazole-3-carboxylate has potential applications in various scientific fields:
The synthesis of Ethyl 5-piperazin-1-ylmethylisoxazole-3-carboxylate (CAS: 1053656-18-0) typically employs a convergent approach. Isoxazole-3-carboxylate esters serve as the core scaffold, with nucleophilic substitution at the 5-methyl position introducing the piperazine moiety. A common route involves the reaction of ethyl 5-(bromomethyl)isoxazole-3-carboxylate with unprotected or N-protected piperazine under mild basic conditions (e.g., K₂CO₃ in acetonitrile). This method yields the target compound but suffers from moderate efficiency (60–75%) due to competing side reactions like dialkylation or hydrolysis [1]. Alternative pathways utilize reductive amination between ethyl 5-formylisoxazole-3-carboxylate and piperazine, though this requires careful control of stoichiometry and reducing agents (NaBH₃CN) to minimize over-alkylation [6].
Table 1: Traditional Synthetic Routes to Ethyl 5-Piperazin-1-ylmethylisoxazole-3-carboxylate
Starting Material | Reagent/Conditions | Yield (%) | Limitations |
---|---|---|---|
Ethyl 5-(bromomethyl)isoxazole-3-carboxylate | Piperazine, K₂CO₃, CH₃CN, reflux | 60–75 | Di-substitution impurities |
Ethyl 5-formylisoxazole-3-carboxylate | Piperazine, NaBH₃CN, MeOH, 0°C to RT | 50–65 | Requires anhydrous conditions |
Ethyl 5-(aminomethyl)isoxazole-3-carboxylate | Bis(2-chloroethyl)amine, EtOH, heat | 30–45 | Low yield; polyalkylation byproducts |
Recent advances leverage catalysis to streamline piperazine incorporation. Palladium-catalyzed Buchwald-Hartwig amination allows coupling of ethyl 5-(bromomethyl)isoxazole-3-carboxylate with piperazine derivatives using catalysts like Pd₂(dba)₃/XPhos. This method achieves superior yields (85–92%) and tolerates electron-rich piperazines, enabling rapid diversification [8]. Photocatalytic techniques using Ru(bpy)₃Cl₂ under blue LED light facilitate decarboxylative coupling between α-amino acids and isoxazole precursors, forming the C–N bond directly. Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click chemistry" is also emerging, where propargyl-isoxazoles react with piperazinyl azides to generate triazole-linked hybrids – though not direct, this offers orthogonal functionalization strategies [8].
Microwave irradiation significantly optimizes reaction kinetics for this hybrid scaffold. Cyclocondensation of β-ketoesters with hydroxylamine under microwave conditions (150°C, 20 min) generates isoxazole intermediates, followed by in-situ alkylation with piperazine. This one-pot approach reduces synthesis time from 12 hours to <90 minutes while improving yields by 15–20% [3] [8]. Solvent-free mechanochemical methods (ball milling) are also gaining traction: reacting solid isoxazole bromomethyl derivatives with piperazine using K₂CO₃ as base achieves near-quantitative yields within 30 minutes, eliminating solvent waste and purification complexity [8].
Selective protection is critical for synthesizing asymmetrically substituted piperazine-isoxazole derivatives. The tert-butoxycarbonyl (Boc) group is preferred for piperazine nitrogen protection due to its stability during isoxazole formation and ease of removal (TFA/DCM). After alkylation at the isoxazole 5-position, mild acid deprotection liberates the secondary amine for further coupling [6] [7]. For acid-sensitive substrates, the carbobenzyloxy (Cbz) group offers an alternative, removable via hydrogenolysis. Notably, orthogonal protection strategies (e.g., Boc on one nitrogen, Ts on the other) enable selective modification of piperazine nitrogens, facilitating complex pharmacophore assembly [7].
"Substituted pyrrole derivatives comprising isoxazole-piperazine scaffolds for treating Parkinson’s disease, wherein R¹ is piperazin-1-ylmethyl and R² is carboxylate" [6]. This patent blocks direct therapeutic use but permits research-scale synthesis. Industrial manufacturers (e.g., Amadis Chemical, Matrix Scientific) employ proprietary routes:
- Amadis Chemical: Uses Boc-protected piperazine in alkylation (Purity: 97%).
- Matrix Scientific: Catalytic amination with Pd/dppf (Purity: 95%+) [1].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: